molecular formula C20H18N2O3 B11478748 N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B11478748
M. Wt: 334.4 g/mol
InChI Key: YDXMTUSVRWQFOB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves the reaction between an indole derivative and an acylating agent. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The ethenyloxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects on cellular signaling pathways and gene expression contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2-ethenoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C20H18N2O3/c1-2-25-13-12-21-20(24)19(23)17-15-10-6-7-11-16(15)22-18(17)14-8-4-3-5-9-14/h2-11,22H,1,12-13H2,(H,21,24)

InChI Key

YDXMTUSVRWQFOB-UHFFFAOYSA-N

Canonical SMILES

C=COCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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